molecular formula C9H8F3NO2 B3178448 Methyl 5-amino-2-(trifluoromethyl)benzoate CAS No. 575474-23-6

Methyl 5-amino-2-(trifluoromethyl)benzoate

Cat. No.: B3178448
CAS No.: 575474-23-6
M. Wt: 219.16 g/mol
InChI Key: DXTOMFQTBDTTFG-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-(trifluoromethyl)benzoate (CAS 575474-23-6) is a high-purity chemical compound offered for research and development purposes. This organic building block features both an amino group and a trifluoromethyl group attached to a benzoate ester core, making it a valuable intermediate in synthetic organic chemistry, particularly for the development of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl (CF 3 ) group is of significant interest in medicinal chemistry, as it can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity . Compounds with trifluoromethyl groups are frequently explored as key ingredients in various active agents . The specific stereochemistry of this compound, with the amino and trifluoromethyl groups in the 5- and 2- positions, respectively, makes it a distinct regioisomer for targeted synthetic pathways. This product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any other human use. Chemical Identifiers: CAS Number: 575474-23-6 Molecular Formula: C 9 H 8 F 3 NO 2 Molecular Weight: 219.16 g/mol Safety Information: Signal Word: Warning Hazard Statements: H302 - Harmful if swallowed. H315 - Causes skin irritation. H319 - Causes serious eye irritation. H335 - May cause respiratory irritation .

Properties

IUPAC Name

methyl 5-amino-2-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-15-8(14)6-4-5(13)2-3-7(6)9(10,11)12/h2-4H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTOMFQTBDTTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods often involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

Methyl 5-amino-2-(trifluoromethyl)benzoate has several notable applications:

Medicinal Chemistry

  • The compound serves as a building block for synthesizing pharmaceuticals, particularly in developing drugs targeting enzyme interactions and metabolic pathways. Its lipophilicity enhances its ability to penetrate cell membranes, making it a candidate for drug design.

Biological Studies

  • It is used in research to study enzyme interactions and metabolic pathways. The amino group allows for modifications that can lead to derivatives with specific biological activities, such as antimicrobial or anticancer properties.

Material Science

  • This compound is employed in creating specialty chemicals and materials with unique properties, such as increased stability and reactivity due to the trifluoromethyl group.

Agricultural Chemistry

  • The compound may find applications in agrochemicals, where its properties can be harnessed to develop effective pesticides or herbicides.

Case Studies

  • Anticancer Activity : Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects on cancer cell lines, suggesting potential for therapeutic applications.
  • Enzyme Inhibition Studies : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into its mechanism of action and potential as a drug candidate.
  • Synthesis of Novel Agrochemicals : Recent advancements have utilized this compound as a precursor for developing new agrochemical formulations that enhance crop yield and resistance to pests.

Mechanism of Action

The mechanism by which methyl 5-amino-2-(trifluoromethyl)benzoate exerts its effects often involves interactions with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and hydrophobic interactions. This can lead to inhibition or activation of the target, depending on the context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of Methyl 5-amino-2-(trifluoromethyl)benzoate differ in substituent positions, halogenation patterns, or additional functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Substituent Positions Molecular Weight (g/mol) Purity (%) Key Applications
This compound 575474-23-6 C₉H₈F₃NO₂ -NH₂ (5), -CF₃ (2) 219.16 98 Pharmaceutical synthesis, agrochemical intermediates
Methyl 2-amino-5-(trifluoromethyl)benzoate - C₉H₈F₃NO₂ -NH₂ (2), -CF₃ (5) 219.16 98 Similar to target compound but with reversed substituent positions; impacts electronic distribution and reactivity
Methyl 5-fluoro-2-(trifluoromethyl)benzoate 773873-90-8 C₉H₆F₄O₂ -F (5), -CF₃ (2) 222.14 >95 Agrochemical precursors (e.g., triflusulfuron derivatives) due to enhanced lipophilicity
Methyl 3-amino-5-(trifluoromethyl)benzoate 22235-25-2 C₉H₈F₃NO₂ -NH₂ (3), -CF₃ (5) 219.16 97 Specialty chemical synthesis; altered regioselectivity in coupling reactions
Methyl 2-fluoro-5-(trifluoromethyl)benzoate 556112-92-6 C₉H₆F₄O₂ -F (2), -CF₃ (5) 222.13 >95 Catalytic intermediates in Pd(I)-mediated cross-coupling reactions

Key Findings :

Substituent Position Effects: The amino group at position 5 in the target compound enhances hydrogen-bonding capacity and nucleophilicity compared to analogs with -NH₂ at positions 2 or 3 . Trifluoromethyl at position 2 increases steric hindrance, reducing reactivity in electrophilic substitutions compared to its positional isomer with -CF₃ at position 5 .

Halogenation Impact :

  • Replacement of -NH₂ with -F (e.g., Methyl 5-fluoro-2-(trifluoromethyl)benzoate) improves thermal stability but reduces solubility in polar solvents .

Application-Specific Differences: Agrochemicals: Fluorinated analogs (e.g., Methyl 5-fluoro-2-(trifluoromethyl)benzoate) are preferred in sulfonylurea herbicides due to their resistance to metabolic degradation . Pharmaceuticals: Amino-substituted derivatives (e.g., target compound) are critical for synthesizing benzimidazole-based drugs, as seen in EP 1 926 722 B1 .

Table 2: Physicochemical Properties

Property This compound Methyl 5-fluoro-2-(trifluoromethyl)benzoate Methyl 2-amino-5-(trifluoromethyl)benzoate
Boiling Point No data No data No data
Solubility Low in water; soluble in DCM, DMSO Low in water; soluble in THF, acetone Similar to target compound
Stability Sensitive to light and oxygen Stable under ambient conditions Moderate stability

Biological Activity

Methyl 5-amino-2-(trifluoromethyl)benzoate is an organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and significant findings from recent studies.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group, which enhances its electron-withdrawing properties, influencing both its chemical reactivity and biological activity. The molecular formula is C10H10F3NO2C_10H_10F_3NO_2, and the structural formula can be represented as follows:

Methyl 5 amino 2 trifluoromethyl benzoate\text{Methyl 5 amino 2 trifluoromethyl benzoate}

The trifluoromethyl group significantly increases the compound's lipophilicity, allowing it to penetrate cell membranes effectively. Inside cells, it interacts with various enzymes and receptors, modulating their activity. The mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, enhancing its potential as a therapeutic agent.
  • Receptor Modulation : It can bind to various receptors, influencing cellular signaling pathways.

Biological Activities

Recent studies have highlighted several key biological activities of this compound:

Case Studies

Several case studies have explored the biological effects of this compound:

  • Study on Anticancer Efficacy : A study compared the effects of this compound with known anticancer agents. Results indicated that it could reduce cell viability in a dose-dependent manner across multiple cancer types, suggesting a viable candidate for further development .
  • Kinase Activity Analysis : Docking studies revealed that this compound binds effectively to the active sites of several protein kinases, indicating its potential as a selective therapeutic agent in oncology.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Methyl 2-amino-5-(trifluoromethyl)benzoateStructureModerate anticancer effects
Methyl 3-amino-5-(trifluoromethyl)benzoateStructureHigh kinase inhibition
Methyl 4-amino-2-(trifluoromethyl)benzoateStructureAntimicrobial properties

Q & A

Q. What are the recommended synthetic routes for Methyl 5-amino-2-(trifluoromethyl)benzoate, and what key reaction conditions influence yield?

  • Methodological Answer: The synthesis typically involves multi-step halogenation, esterification, and amination. For example:

Halogenation/Trifluoromethyl Introduction: Start with a benzoic acid derivative and introduce the trifluoromethyl group via radical trifluoromethylation or cross-coupling reactions (e.g., using CuI or Pd catalysts under anhydrous conditions) .

Esterification: React the carboxylic acid intermediate with methanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) to form the methyl ester .

Amination: Introduce the amino group at the 5-position via nucleophilic substitution (e.g., using NH₃/MeOH under high pressure) or Buchwald-Hartwig amination (Pd catalysts, ligands like Xantphos) .

  • Key Conditions:
  • Temperature: 80–120°C for amination.
  • Solvent: Polar aprotic solvents (DMF, DMSO) improve reaction efficiency.
  • Catalyst Loading: 2–5 mol% Pd for cross-coupling .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

  • Methodological Answer:
  • ¹H/¹³C NMR: Resolve substituent positions (e.g., amino protons at δ 4.5–5.5 ppm; trifluoromethyl as a singlet in ¹⁹F NMR) .
  • IR Spectroscopy: Confirm ester carbonyl (C=O stretch ~1700 cm⁻¹) and amino groups (N-H stretch ~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]⁺ for C₁₀H₉F₃NO₂ = 248.07) and fragmentation patterns .
  • X-ray Crystallography: Resolve crystal packing and steric effects of the trifluoromethyl group .

Advanced Research Questions

Q. How does the presence of the amino group at the 5-position influence the reactivity of Methyl 2-(trifluoromethyl)benzoate derivatives in nucleophilic substitution reactions?

  • Methodological Answer: The amino group acts as an electron-donating group, activating the aromatic ring toward electrophilic substitution. Comparative studies show:
CompoundSubstituentReaction Rate (k, relative)
This compound -NH₂1.0 (reference)
Methyl 5-nitro-2-(trifluoromethyl)benzoate-NO₂0.3
Methyl 5-chloro-2-(trifluoromethyl)benzoate-Cl0.7
Data adapted from similar systems in .
  • Mechanistic Insight: The amino group increases electron density at the 4-position, favoring para-substitution in SNAr reactions. Use DFT calculations to map electron localization .

Q. In studies reporting conflicting data on the stability of this compound under acidic conditions, what methodological approaches can resolve these discrepancies?

  • Methodological Answer:
  • Controlled Stability Assays:

Prepare solutions at varying pH (1–6) and monitor degradation via HPLC at 254 nm .

Identify degradation products (e.g., hydrolyzed carboxylic acid) using LC-MS .

  • Confounding Factors:
  • Purity of starting material: ≥98% purity reduces side reactions (see for purity standards).
  • Temperature: Degradation accelerates above 40°C; use controlled thermostatic baths .

Q. What strategies can optimize the regioselectivity of further functionalization at the amino group of this compound for pharmaceutical intermediates?

  • Methodological Answer:
  • Protection-Deprotection: Use Boc (tert-butoxycarbonyl) or Fmoc groups to protect the amino group during subsequent reactions .
  • Catalytic Functionalization: Employ transition-metal catalysts (e.g., Pd/Cu) for C-N bond formation with aryl halides .
  • Case Study: Coupling with 4-fluorophenylboronic acid via Suzuki-Miyaura reaction achieves >90% yield with Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 80°C .

Data Contradiction Analysis

  • Example Issue: Conflicting reports on the compound’s solubility in polar solvents.
    • Resolution:

Standardize solvent purity (HPLC-grade) and temperature (25°C).

Compare results from saturation shake-flask method vs. computational COSMO-RS predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-amino-2-(trifluoromethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 5-amino-2-(trifluoromethyl)benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.